Oxalic acid, bis(2-benzylhydrazide)
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Overview
Description
N’1,N’2-Dibenzylethanedihydrazide is a chemical compound with the molecular formula C16H18N4O2 It is characterized by the presence of two benzyl groups attached to an ethanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’2-dibenzylethanedihydrazide typically involves the reaction of benzyl hydrazine with ethyl oxalate. The reaction proceeds under mild conditions, often in the presence of a solvent such as ethanol. The general reaction scheme is as follows:
Step 1: Benzyl hydrazine is prepared by the reaction of benzyl chloride with hydrazine hydrate.
Step 2: Benzyl hydrazine is then reacted with ethyl oxalate to form N’1,N’2-dibenzylethanedihydrazide.
The reaction conditions usually involve refluxing the mixture for several hours, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’1,N’2-dibenzylethanedihydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to minimize reaction times.
Chemical Reactions Analysis
Types of Reactions
N’1,N’2-Dibenzylethanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Oxidized derivatives of N’1,N’2-dibenzylethanedihydrazide.
Reduction: Hydrazine derivatives.
Substitution: Substituted ethanedihydrazide compounds.
Scientific Research Applications
N’1,N’2-Dibenzylethanedihydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’1,N’2-dibenzylethanedihydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N’1,N’2-Dibenzylhydrazine: Similar structure but lacks the ethanedihydrazide backbone.
N’1,N’2-Dibenzylhydrazide: Similar structure but with different functional groups.
Uniqueness
N’1,N’2-Dibenzylethanedihydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
83420-60-4 |
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Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
1-N',2-N'-dibenzylethanedihydrazide |
InChI |
InChI=1S/C16H18N4O2/c21-15(19-17-11-13-7-3-1-4-8-13)16(22)20-18-12-14-9-5-2-6-10-14/h1-10,17-18H,11-12H2,(H,19,21)(H,20,22) |
InChI Key |
ZBPSQKOZJCOGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNNC(=O)C(=O)NNCC2=CC=CC=C2 |
Origin of Product |
United States |
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